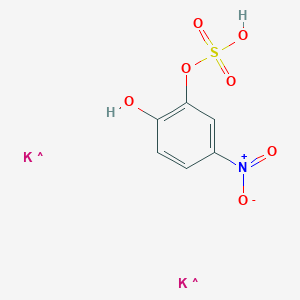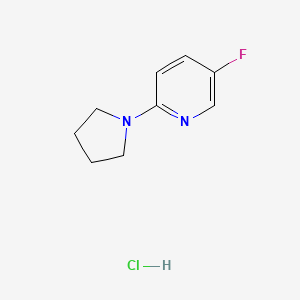
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them valuable in various chemical applications. This particular compound is characterized by its unique structure, which includes a prop-1-enyl group attached to the imidazolium ring, and a hexafluorophosphate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with prop-1-enyl halides under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions, where the prop-1-enyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The hexafluorophosphate counterion can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium salts and ionic liquids. Its stability and reactivity make it valuable in various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, given its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the development of advanced materials, such as ionic liquids for electrochemical applications and catalysts for organic synthesis.
作用機序
The mechanism of action of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate involves its interaction with molecular targets through its imidazolium ring and hexafluorophosphate counterion. The imidazolium ring can participate in hydrogen bonding and π-π interactions, while the hexafluorophosphate counterion can coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-3-propylimidazolium iodide: Similar in structure but with an iodide counterion instead of hexafluorophosphate.
1,2-Dimethyl-3-butylimidazolium chloride: Similar in structure but with a butyl group instead of a prop-1-enyl group and a chloride counterion.
1,2-Dimethyl-3-ethylimidazolium tetrafluoroborate: Similar in structure but with an ethyl group and a tetrafluoroborate counterion.
Uniqueness
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate is unique due to its specific combination of the prop-1-enyl group and hexafluorophosphate counterion. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
特性
分子式 |
C8H13F6N2P |
|---|---|
分子量 |
282.17 g/mol |
IUPAC名 |
1,2-dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H13N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h4-7H,1-3H3;/q+1;-1 |
InChIキー |
DJCKVZBAIIXOFC-UHFFFAOYSA-N |
正規SMILES |
CC=CN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)






![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
